NCI-60 COMPARE Analysis: DMS-612 Exhibits Unique Cytotoxicity Fingerprint Distinct from All Standard Alkylating Agents
DMS-612 was identified through a chemical screen of the NCI-60 cell line panel as possessing preferential cytotoxicity to human renal cell carcinoma (RCC) lines [1]. This preferential RCC cytotoxicity is a defining characteristic of DMS-612 and its structural analogs, distinguishing them from conventional alkylating agents such as chlorambucil, melphalan, and busulfan, which do not exhibit this RCC-selective activity profile. The NCI-60 screen identified DMS-612 and five structurally related dimethane sulfonates as having putative selective cytotoxicity in renal cancer cell lines—a pattern not observed with standard alkylating agents [2].
| Evidence Dimension | NCI-60 cytotoxicity selectivity pattern |
|---|---|
| Target Compound Data | Preferential cytotoxicity to human RCC lines in NCI-60 panel |
| Comparator Or Baseline | Conventional alkylating agents (chlorambucil, melphalan, busulfan, cyclophosphamide) |
| Quantified Difference | DMS-612 identified with RCC-selective cytotoxicity; conventional alkylating agents lack this selectivity and are not indicated for RCC |
| Conditions | NCI-60 human tumor cell line panel screen |
Why This Matters
This NCI-60 selectivity fingerprint confirms DMS-612 is mechanistically distinct from conventional alkylating agents, validating its selection for RCC-focused research where standard alkylators are ineffective.
- [1] Appleman LJ, Balasubramaniam S, Parise RA, Bryla C, Redon CE, Nakamura AJ, et al. A phase I study of DMS612, a novel bifunctional alkylating agent. Clin Cancer Res. 2015;21(4):721-9. View Source
- [2] Mertins SD, Myers TG, Holbeck SL, Medina-Perez W, Wang E, Kohlhagen G, et al. In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. Cancer Chemother Pharmacol. 2004;53(4):283-92. View Source
